Lead(II) maleate

Description

Contextualization within Lead(II) Coordination Chemistry

The coordination chemistry of the lead(II) ion (Pb²⁺) is notably complex and diverse, making it a subject of considerable research interest. researchgate.netnih.govmdpi.com As a heavy p-block metal ion, Pb²⁺ is characterized by a large ionic radius, a flexible coordination environment, and a stereochemically active 6s² lone pair of electrons. researchgate.netwikidoc.orgresearchgate.net This lone pair can significantly influence the geometry of its complexes, often resulting in an uneven distribution of ligands around the central metal ion. acs.orgtandfonline.comresearchgate.net

This phenomenon leads to two primary types of coordination geometries:

Hemidirected: The bonds to ligands are concentrated on one side of the lead ion, leaving a noticeable void on the other, which is presumably occupied by the lone pair. acs.orgtandfonline.comnih.gov The coordination polyhedra in these cases are often strongly distorted. nih.gov

Holodirected: The ligands are distributed more symmetrically around the lead ion, resulting in a more regular coordination sphere. acs.orgnih.gov

The geometry adopted depends on factors such as the coordination number, the nature of the ligands (hard vs. soft), and inter-ligand interactions. acs.org Lead(II) complexes exhibit a wide range of coordination numbers, from as low as three to as high as ten, and can form various structures including monomers, dimers, and coordination polymers. iucr.orgrsc.orgiaea.orgrsc.org

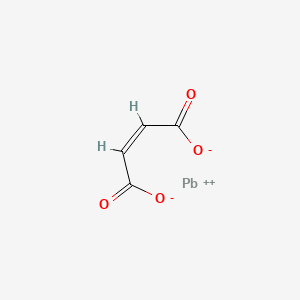

Lead(II) maleate (B1232345), with the formula Pb(C₄H₂O₄), exemplifies these characteristics. ontosight.aichembk.com Its structure has been identified as a two-dimensional polymeric network. ijert.org In this structure, the lead atoms are heptacoordinated (seven-coordinate), bonding exclusively to the oxygen atoms of the maleate ligands. nih.gov The coordination environment around the Pb²⁺ ions is described as hemidirected and highly distorted, a direct consequence of the influence exerted by the stereochemically active lone pair of electrons. nih.gov This structural complexity, driven by the electronic configuration of the Pb²⁺ ion, is a hallmark of lead(II) coordination chemistry.

Academic Significance of Maleate as a Ligand in Metal Complexes

The maleate anion, the conjugate base of maleic acid (cis-butenedioic acid), serves as a versatile ligand in the construction of metal complexes. ijert.org Maleic acid itself is a multifunctional chemical intermediate used in various sectors of industrial chemistry. ijert.org As a dicarboxylic acid, the maleate ligand possesses two carboxylate groups that can bind to metal centers in several different ways. researchgate.net

The coordination versatility of carboxylate groups, including maleate, is extensive. They can act as monodentate, bidentate chelating, or bridging ligands, connecting multiple metal centers to form dimers, chains, sheets, or three-dimensional frameworks. researchgate.netrsc.org This adaptability allows for the creation of a wide array of supramolecular architectures and metal-organic frameworks (MOFs) with unique properties and potential applications in fields like catalysis and materials science. ijert.org

Historical Evolution of Research on Lead(II) Carboxylate Compounds

The study of lead(II) carboxylates—compounds where lead is bonded to the anion of a carboxylic acid—is an active and evolving field within coordination chemistry. researchgate.netmdpi.com Historically, there was a recognized "relative paucity of structural data for lead(II) complexes," which prompted researchers to synthesize and structurally characterize a series of lead carboxylate compounds to better understand their bonding and stereochemistry. iaea.org

Early investigations into compounds like lead(II) formate, lead(II) acetate (B1210297) trihydrate, and lead(II) pentafluorobenzoate revealed a variety of structural motifs, including three-dimensional networks, hydrogen-bonded sheets, and linear chains. iaea.org These studies demonstrated that the stereochemically active lone pair of the Pb²⁺ ion was a common feature, influencing the geometry in most of these carboxylate structures. iaea.org It was also observed that the formation of polymers was less likely as the steric bulk of the carboxylate ligand increased. iaea.org

More recent research has continued to explore the rich structural diversity of lead(II) carboxylates, leveraging different substituted ligands to create a vast range of coordination polymers and supramolecular assemblies. researchgate.netmdpi.com A 2012 review, for instance, provided an overview of lead(II) carboxylate supramolecular compounds reported since 1990, investigating their varied coordination modes and resulting structures. researchgate.net This body of work has established that the flexible coordination environment of the Pb²⁺ ion, combined with the diverse binding capabilities of carboxylate ligands, consistently yields novel and often complex architectures. mdpi.com The synthesis and characterization of lead(II) maleate, with its 2D polymeric structure, is a direct contribution to this ongoing area of research. nih.govijert.org

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Chemical Formula | C₄H₂O₄Pb | chembk.com |

| Molar Mass | 321.26 g/mol | chembk.com |

| Appearance | Colorless crystalline solid / White or off-white powder | chembk.comontosight.ai |

| Melting Point | ~235 °C | chembk.com |

| Thermal Stability | Stable up to 250 °C | ijert.org |

| Solubility in Water | Slightly soluble | chembk.com |

Table 2: Crystallographic Data for this compound

| Parameter | Value | Source(s) |

| Crystal System | Monoclinic | ijert.org |

| Space Group | P2₁/c | ijert.org |

| Coordination Number of Pb(II) | 7 | nih.gov |

| Coordination Geometry | Hemidirected, distorted | nih.gov |

| Structure Type | 2D Polymeric, Lamellar | nih.govijert.org |

| Bonding | Pb-O bonds from maleate ligands | nih.gov |

Structure

3D Structure of Parent

Properties

CAS No. |

17406-54-1 |

|---|---|

Molecular Formula |

C4H2O4Pb |

Molecular Weight |

321 g/mol |

IUPAC Name |

(Z)-but-2-enedioate;lead(2+) |

InChI |

InChI=1S/C4H4O4.Pb/c5-3(6)1-2-4(7)8;/h1-2H,(H,5,6)(H,7,8);/q;+2/p-2/b2-1-; |

InChI Key |

JJWLMSCSLRJSAN-ODZAUARKSA-L |

Isomeric SMILES |

C(=C\C(=O)[O-])\C(=O)[O-].[Pb+2] |

Canonical SMILES |

C(=CC(=O)[O-])C(=O)[O-].[Pb+2] |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Crystal Growth of Lead Ii Maleate

Controlled Crystallization Techniques for Single Crystal Growth

The growth of well-defined single crystals of lead(II) maleate (B1232345) is crucial for accurate structural analysis via X-ray diffraction. nih.gov Controlled crystallization techniques are employed to moderate the rate of reaction and precipitation, allowing for the slow and orderly arrangement of ions into a crystalline lattice. These methods stand in contrast to rapid precipitation, which typically yields amorphous or microcrystalline powders.

The gel diffusion technique is a powerful method for growing single crystals of sparingly soluble compounds like lead(II) maleate by slowing down diffusion and convection, thereby preventing rapid precipitation and excessive nucleation. researchgate.netrsc.org In this method, a silica (B1680970) hydrogel matrix is typically used. The process involves the counter-diffusion of the lead(II) cations and maleate anions through the gel medium. rsc.org

One common setup involves a U-tube filled with a silica gel, where a solution of a soluble lead salt (e.g., lead nitrate) is placed in one arm and a solution of a maleate salt (e.g., sodium maleate) is placed in the other. rsc.org The reactants diffuse slowly toward each other through the gel, and where they meet at a supersaturation point, nucleation and subsequent crystal growth occur. A study on a related compound, bismaleato lead(IV), successfully utilized a controlled diffusion of lead ions through a silica gel matrix impregnated with maleate ions to grow single crystals. researchgate.net

Several parameters must be optimized to achieve high-quality crystals:

Gel Density and pH: The density of the silica gel, controlled by the concentration of sodium metasilicate (B1246114) and the acid used for setting, affects the diffusion rate of the ions. The pH of the gel is also critical, as it influences the solubility of the reactants and the stability of the gel itself.

Reactant Concentrations: The concentrations of the lead and maleate solutions are key determinants of the supersaturation level within the gel. Lower concentrations generally favor the growth of fewer, larger crystals.

Temperature: Temperature affects both the solubility of the compound and the diffusion rates of the ions within the gel. A constant, controlled temperature is essential for stable crystal growth.

Interactive Table: Optimization Parameters for Gel Diffusion Crystal Growth

| Parameter | Influence on Crystallization | Typical Optimization Strategy |

|---|---|---|

| Gel Density | Controls diffusion rate of reactants. | Adjust sodium metasilicate concentration. |

| pH of Gel | Affects reactant solubility and gel setting time. | Modify acid concentration during gel preparation. |

| Reactant Concentration | Determines the level of supersaturation. | Use a range of concentrations to find the optimal balance between nucleation and growth. |

| Temperature | Influences diffusion rates and solubility. | Maintain a constant temperature to ensure steady growth conditions. |

| Gel Aging Time | Allows the gel to achieve structural uniformity. | Allow the gel to set and age for a specified period before adding reactants. |

Hydrothermal and solvothermal syntheses are highly effective methods for producing crystalline coordination polymers, including those of lead(II). nih.govnih.govrsc.org These techniques involve carrying out the synthesis in water (hydrothermal) or an organic solvent (solvothermal) within a sealed vessel, typically a Teflon-lined autoclave, at temperatures above the solvent's boiling point. The elevated temperature and resulting autogenous pressure increase the solubility of reactants, facilitating the dissolution and recrystallization processes that lead to high-quality crystals.

For this compound, a hydrothermal approach would involve heating an aqueous mixture of a lead(II) precursor and maleic acid. This method has been successfully used to synthesize various lead(II) coordination polymers with carboxylate ligands. researchgate.net The key advantages of this approach include:

Enhanced Crystallinity: The conditions promote the formation of thermodynamically stable, highly crystalline products.

Control over Structure: By varying parameters such as temperature, reaction time, and the pH of the precursor solution, it is possible to influence the resulting crystal structure, as seen in the synthesis of both lead maleate and tribasic lead maleate. nih.gov

Solvothermal methods offer additional flexibility by using organic solvents, which can influence the final structure by coordinating to the metal center or through solvent-template effects.

Mechanistic Investigations of Precipitation and Crystallization Pathways

The formation of crystalline this compound from solution is governed by the principles of precipitation and crystallization, which involve nucleation and crystal growth. The mechanistic pathway is highly sensitive to the reaction conditions. A critical factor influencing the precipitation of lead compounds is the solution pH. researchgate.netsciforschenonline.org Studies on lead ion precipitation show that at low pH values (e.g., below 5.5), lead ions tend to remain in solution, with precipitation increasing significantly as the pH rises toward neutral and alkaline conditions. researchgate.netresearchgate.net This suggests that controlling the pH is a primary tool for managing the supersaturation level, which is the driving force for crystallization.

Influence of Precursor Materials and Reaction Conditions on Product Morphology and Polymorphism

The final characteristics of the this compound product, including its chemical identity, crystal morphology, and potential polymorphic form, are profoundly influenced by the starting materials and the conditions under which the reaction is performed.

Research has demonstrated that the synthesis of lead maleate can yield different products based on the reaction stoichiometry and conditions. For example, the reaction of lead(II) oxide with maleic acid can produce either the simple lead maleate (PbC₄H₂O₄) or tribasic lead maleate hemihydrate ([Pb₄O₃]C₂H₂(CO₂)₂·(1/2)H₂O), a compound with a more complex structure involving slabs of edge-sharing OPb₄ tetrahedra. nih.gov The formation of one over the other is a clear example of how reaction conditions dictate the final product.

The choice of the lead(II) precursor is also a critical variable. Studies on other lead-based materials, such as perovskites, have shown that different lead precursors (e.g., PbI₂, PbCO₃, PbO₂) result in vastly different nucleation kinetics and crystal morphologies, even when the final product is chemically identical. chemrxiv.org This is attributed to differences in the solubility and reactivity of the precursors, which alters the crystallization pathway. chemrxiv.org

While polymorphism is a common phenomenon in coordination polymers, the scientific literature has predominantly characterized one specific crystal structure for this compound (PbC₄H₂O₄). This structure is described as lamellar, containing double layers of heptacoordinated lead atoms. nih.gov To date, distinct polymorphic forms of this specific compound have not been reported.

Interactive Table: Factors Influencing this compound Synthesis

| Factor | Effect | Example |

|---|---|---|

| Lead Precursor | Affects reaction kinetics and product morphology. chemrxiv.org | Using Pb(NO₃)₂ vs. PbO can alter solubility and reaction pathways. |

| Maleic Acid Ratio | Determines the stoichiometry of the final product. nih.gov | A higher lead-to-maleate ratio under certain conditions can favor tribasic lead maleate. nih.gov |

| pH | Controls the precipitation and solubility of lead species. researchgate.net | Precipitation is favored at near-neutral pH, while acidity keeps lead ions in solution. researchgate.net |

| Temperature | Influences reaction rate and crystallinity. | Hydrothermal methods use elevated temperatures to produce highly crystalline materials. researchgate.net |

| Solvent | Can coordinate with the metal and affect the crystal structure. | Use of water (hydrothermal) vs. organic solvents (solvothermal) can lead to different outcomes. |

Scalability Considerations for Research-Scale Synthesis

Scaling up the synthesis of coordination polymers like this compound from the milligram or gram scale typical of a research laboratory to larger, multi-gram or kilogram quantities presents significant challenges. mdpi.comresearchgate.net The batch methods commonly used in research, such as gel diffusion or small-volume hydrothermal reactions, are often not directly transferable to larger scales.

Key considerations for research-scale synthesis scalability include:

Reproducibility: Ensuring that the product's purity, crystallinity, and morphology remain consistent with increasing batch size. Heat and mass transfer limitations in larger reactors can lead to inhomogeneities.

Reaction Control: Maintaining precise control over parameters like temperature, pressure, and stirring rate becomes more complex in larger vessels. For precipitation reactions, local variations in concentration can lead to a less uniform product.

Alternative Synthetic Routes: For larger-scale production, methods like continuous-flow synthesis are often explored in the broader field of metal-organic frameworks (MOFs). researchgate.net These systems can offer better control over reaction conditions and lead to more consistent product quality. Seed-mediated growth, where pre-existing crystals are added to a growth solution to promote crystallization, is another strategy to improve yield and control particle size at a larger scale. researchgate.net

While specific studies on the large-scale synthesis of this compound are not prevalent, the principles developed for scaling up other MOFs and coordination polymers provide a roadmap for future work in this area. rsc.orgacs.org

Structural Elucidation and Solid State Characteristics of Lead Ii Maleate

Single Crystal X-ray Diffraction Studies

Single crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the atomic-level structure of crystalline solids. Studies on lead(II) maleate (B1232345) have yielded precise data on its crystal lattice, coordination environment, and the forces governing its assembly.

The structure of lead(II) maleate, with the chemical formula PbC₂H₂(CO₂)₂, has been successfully resolved from single-crystal diffraction data. nih.govacs.org Analysis of the diffraction pattern reveals its crystallographic parameters, which define the size and shape of the unit cell.

Table 1: Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Formula | PbC₂H₂(CO₂)₂ |

This interactive table summarizes the fundamental crystallographic information determined for this compound.

The compound crystallizes in the monoclinic system, which is characterized by three unequal axes with one non-orthogonal angle. rsc.org The specific space group, P2₁/c, dictates the symmetry elements present within the unit cell, which govern the arrangement and repetition of the this compound units throughout the crystal lattice. rsc.orgchemrevlett.com

Within the crystal structure, the lead(II) ion is exclusively bonded to oxygen atoms originating from the carboxylate groups of the maleate ligands. nih.govacs.org Each lead atom is heptacoordinated, meaning it is directly bonded to seven oxygen atoms. nih.govacs.org The Pb-O bond distances are not uniform and span a range from approximately 2.42 Å to 2.86 Å. acs.org

This coordination results in a distorted polyhedron around each Pb(II) center. nih.govacs.org The arrangement of these polyhedra and the bridging nature of the maleate ligands lead to the formation of a distinctive lamellar, or layered, structure composed of double layers of these heptacoordinated lead atoms. nih.govacs.org

A defining characteristic of lead(II) chemistry is the presence of a 6s² lone pair of electrons. researchgate.netnih.gov This lone pair can be stereochemically active, influencing the coordination geometry around the metal center. In this compound, the lone pair is indeed stereochemically active, resulting in a "hemidirected" coordination geometry. nih.govacs.org

In a hemidirected arrangement, the covalent bonds between the central atom (Pb) and the ligands are concentrated on one side, or hemisphere, of the coordination sphere. researchgate.netacs.orgacs.org This leaves a noticeable void or gap on the opposite side, which is occupied by the non-bonding lone pair of electrons. acs.orgresearchgate.net This phenomenon is responsible for the strong distortion observed in the coordination polyhedra of this compound. nih.govacs.org This contrasts with a "holodirected" geometry, where ligands are distributed more symmetrically around the central atom, which typically occurs when the lone pair is stereochemically inactive. acs.orgacs.org Hemidirected geometries are common in lead(II) compounds with lower to intermediate coordination numbers. acs.orgsemanticscholar.org

A significant interaction relevant to lead(II) compounds is tetrel bonding. acs.orgacs.org Tetrel bonding is a non-covalent interaction involving a Group 14 element (like lead) acting as an electrophilic center (a σ-hole). acs.orgnih.gov The hemidirected coordination in this compound creates a region of positive electrostatic potential on the surface of the lead atom, opposite to the covalent bonds, precisely in the hemisphere occupied by the lone pair. rsc.orgnih.gov This "σ-hole" can then interact attractively with a Lewis base, such as an oxygen atom from a neighboring maleate ligand. acs.orgrsc.org This type of interaction is crucial for stabilizing the packing of the layers in the crystal structure.

Powder X-ray Diffraction Applications for Phase Identification and Purity Assessment

Powder X-ray diffraction (PXRD) is an essential complementary technique to SCXRD. While SCXRD provides the fundamental crystal structure from a single, perfect crystal, PXRD is used to analyze a bulk, polycrystalline sample. Its primary application is in phase identification. The diffraction pattern obtained from a powder sample serves as a unique "fingerprint" for that crystalline material. researchgate.net

For this compound, an experimental PXRD pattern can be compared against a pattern calculated from the known single-crystal structure data to confirm the identity of the synthesized material. Furthermore, PXRD is critical for assessing the purity of the sample. It can readily detect the presence of crystalline impurities, such as unreacted starting materials (e.g., lead oxide) or potential side-products like tribasic lead maleate, which has its own distinct diffraction pattern. nih.govacs.org

Advanced Spectroscopic Characterization for Structural Confirmation and Electronic Structure

Spectroscopic methods provide further confirmation of the structure and bonding within this compound. Techniques such as Raman spectroscopy and solid-state Nuclear Magnetic Resonance (NMR) have been employed to verify key structural features. nih.govacs.org

Specifically, Raman spectroscopy and solid-state NMR experiments, including ¹H Magic Angle Spinning (MAS) and ¹H-¹³C Cross-Polarization MAS (CP MAS), were used to confirm the deprotonated state of the maleate ligand in the final compound. nih.govacs.orgacs.org These techniques can sensitively probe the local environment of protons and carbon atoms, and the absence of signals corresponding to acidic protons of maleic acid confirms the complete formation of the lead(II) salt. nih.govacs.org

Infrared (IR) spectroscopy is another valuable tool. The coordination of the maleate carboxylate groups to the lead(II) ion would result in characteristic shifts of the symmetric and asymmetric C=O stretching frequencies compared to free maleic acid or its simple salts. This shift provides direct evidence of the metal-ligand bonding.

Table 2: Spectroscopic Techniques for this compound Characterization

| Technique | Purpose | Findings |

|---|---|---|

| Raman Spectroscopy | Structural confirmation | Confirmed the absence of acidic protons on the maleate moiety. nih.govacs.org |

| Solid-State NMR | Structural confirmation | ¹H MAS and ¹H-¹³C CP MAS experiments verified the deprotonation of the maleate ligand. nih.govacs.orgacs.org |

| Infrared (IR) Spectroscopy | Bonding analysis | Expected to show shifts in carboxylate stretching frequencies, confirming Pb-O coordination. |

This interactive table outlines the application of various spectroscopic methods in the study of this compound.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a critical tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In the analysis of metal carboxylates like this compound, FTIR is particularly useful for determining the coordination mode of the carboxylate groups to the metal ion.

The interaction between the lead(II) ion and the maleate ligand significantly influences the vibrational frequencies of the carboxylate (COO⁻) and C=C double bonds. By comparing the FTIR spectrum of this compound to that of maleic acid or its simple salts, researchers can deduce the nature of the Pb-O bonding. The key vibrational bands are the asymmetric (νₐsym) and symmetric (νₛym) stretching modes of the carboxylate groups. The frequency separation between these two bands (Δν = νₐsym - νₛym) is a well-established indicator of the carboxylate coordination mode (e.g., monodentate, bidentate chelating, or bidentate bridging). Studies on various metal maleates show that the maleate dianion typically coordinates to the metal as a bidentate ligand through both carboxylate groups. researchgate.net In the solid-state structure of this compound, the maleate ligand is tetradentate, bonding to four different lead atoms, which would be reflected in the complexity of the carboxylate stretching region of the FTIR spectrum. mdpi.com

Table 1: Key FTIR Vibrational Modes for this compound Analysis

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Significance in this compound |

|---|---|---|

| Asymmetric COO⁻ Stretch (νₐsym) | 1650 - 1550 | Indicates the nature of the metal-ligand bond. |

| Symmetric COO⁻ Stretch (νₛym) | 1450 - 1360 | Used in conjunction with νₐsym to determine coordination. |

| C=C Stretch | ~1600 | Confirms the presence of the maleate backbone. |

Raman Spectroscopy for Vibrational Mode and Structural Confirmation

Raman spectroscopy serves as a complementary technique to FTIR, providing information about molecular vibrations. It is particularly sensitive to non-polar bonds and symmetric vibrations, which may be weak or inactive in an FTIR spectrum. For this compound, Raman spectroscopy is instrumental in confirming the complete deprotonation of the maleic acid ligand upon coordination to the lead(II) ion. mdpi.comresearchgate.net

In the spectrum of maleic acid, a prominent feature is the O-H stretching band. The absence of this band in the Raman spectrum of this compound provides definitive evidence that the carboxylic acid protons have been lost and that the ligand exists as the maleate dianion (C₄H₂O₄²⁻). mdpi.comwikipedia.org This finding is crucial for confirming the formation of the neutral salt and understanding the charge balance within the crystal lattice. Furthermore, the vibrational modes of the C=C and COO⁻ groups are also active in the Raman spectrum, providing corroborative data to the FTIR analysis regarding the ligand's structure and its coordination to the lead center. mdpi.com

Table 2: Significant Raman Shifts for this compound Characterization

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Significance in this compound |

|---|---|---|

| O-H Stretch | Absent (Expected ~3000 cm⁻¹) | Confirms complete deprotonation of the maleate ligand. mdpi.comwikipedia.org |

| C=C Stretch | ~1600 | Corroborates the presence of the unsaturated ligand backbone. |

| Symmetric COO⁻ Stretch | ~1400 | Often strong in Raman spectra, confirms carboxylate structure. |

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H MAS, ¹H-¹³C CP MAS) for Ligand Protonation State and Environment

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the local chemical environment of specific nuclei. For this compound, solid-state NMR experiments, such as ¹H Magic Angle Spinning (MAS) and ¹H-¹³C Cross-Polarization Magic Angle Spinning (CP MAS), are employed to unequivocally determine the protonation state of the maleate ligand. mdpi.comresearchgate.net

The ¹H MAS NMR spectrum of this compound is expected to show signals corresponding only to the vinyl protons (–CH=CH–) of the maleate backbone. The absence of any resonance in the region typically associated with acidic protons (usually >10 ppm) confirms the findings from Raman spectroscopy that the carboxylic acid groups are fully deprotonated. mdpi.comwikipedia.org

The ¹H-¹³C CP MAS experiment provides more detailed structural information by correlating the protons with their directly bonded carbon atoms. This technique can distinguish between the different carbon environments within the maleate ligand: the carboxylate carbons (–COO⁻) and the vinyl carbons (–CH=CH–). The chemical shifts observed in the ¹³C spectrum provide insight into the electronic environment of each carbon atom, which is influenced by the coordination to the lead(II) ion. These NMR results, combined with Raman data, offer conclusive proof of the ligand's dianionic state within the compound. mdpi.comwikipedia.org

Table 3: Expected Solid-State NMR Resonances for this compound

| Nucleus | NMR Experiment | Expected Chemical Shift (δ) | Structural Information Provided |

|---|---|---|---|

| ¹H | MAS | ~6-7 ppm | Confirms presence of vinyl protons; absence of acidic proton signal confirms deprotonation. mdpi.com |

| ¹³C | CP MAS | ~170-180 ppm (COO⁻) | Differentiates carbon environments and confirms carboxylate nature. mdpi.com |

UV-Visible Spectroscopy for Electronic Transitions and Optical Transparency

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the excitation of electrons from lower to higher energy orbitals. This technique provides information about the electronic transitions within a compound and can be used to determine its optical properties, such as its color and transparency range.

For a compound like this compound, which is typically a white or colorless solid, the UV-Vis spectrum would be expected to show high transparency (low absorbance) across the visible range (approximately 400-700 nm). Significant absorption would likely occur in the ultraviolet region (<400 nm). The onset of this strong absorption, known as the absorption edge, can be used to estimate the optical band gap of the material.

The electronic transitions responsible for this absorption would likely be of two main types:

Ligand-to-Metal Charge Transfer (LMCT): An electron is excited from a molecular orbital primarily located on the maleate ligand (e.g., from the oxygen lone pairs or the π-system) to an empty orbital on the lead(II) ion (e.g., the 6p orbital).

Intra-ligand Transitions: An electron is excited from a lower-energy molecular orbital to a higher-energy one within the maleate ligand itself, such as a π → π* transition associated with the C=C double bond and carboxylate groups.

Table 4: Potential Electronic Transitions in this compound

| Transition Type | Description | Expected Spectral Region |

|---|---|---|

| π → π* | Excitation of an electron from a π bonding orbital to a π* anti-bonding orbital within the maleate ligand. | Ultraviolet (< 250 nm) |

| n → π* | Excitation of a non-bonding electron (from oxygen) to a π* anti-bonding orbital. | Ultraviolet |

Theoretical and Computational Chemistry of Lead Ii Maleate Systems

Quantum Chemical Investigations of Electronic Structure

Quantum chemical methods are fundamental to understanding the electronic makeup of lead(II) maleate (B1232345). These calculations can explain the nature of the bonding between the lead(II) cation and the maleate anion, the distribution of electron density, and the characteristics of the molecular orbitals, which are influenced by relativistic effects and the inert pair effect of the heavy lead atom.

Density Functional Theory (DFT) is a primary computational tool for investigating the ground state properties of lead(II) systems. DFT calculations can predict molecular geometries, vibrational frequencies, and electronic properties. For lead(II) maleate, these calculations would focus on the coordination environment of the Pb²⁺ ion, which experimental data show to be heptacoordinated. acs.org The calculations help in understanding the hemidirected geometry observed in this compound, where the bonds to the ligand are not symmetrically distributed around the metal ion. acs.org This distortion is a direct consequence of the stereochemically active 6s² lone pair of electrons on the lead atom. acs.orgrsc.org

DFT studies on analogous lead(II) carboxylate and hydrated lead(II) systems show that the choice of functional and basis set is crucial for accurately modeling the system. mdpi.com Functionals that incorporate dispersion corrections are often necessary to correctly describe the non-covalent interactions that can influence crystal packing. Calculations on hydrated lead(II) ions have been used to determine key structural parameters, which can serve as a benchmark for more complex systems like this compound. mdpi.comacs.org

The analysis of molecular orbitals (MOs), particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provides insight into the reactivity of the compound. For lead(II) complexes, the HOMO is often associated with the 6s² lone pair, while the LUMO is typically located on the metal's empty 6p orbitals. mdpi.comnih.gov The interaction between the filled orbitals of the maleate ligand's carboxylate groups and the empty orbitals of the Pb²⁺ ion defines the bonding.

Table 1: Representative Pb-O Bond Distances from DFT and Experimental Data for Lead(II) Coordination Environments

| Compound/System | Method | Coordination Number | Pb-O Bond Distance (Å) | Reference |

|---|---|---|---|---|

| Hydrated Pb²⁺ (aq) | EXAFS/LAXS | 6 | 2.53 - 2.54 | mdpi.comacs.org |

| Pb(II) Perchlorate Hydrate | Crystallography | Hemidirected | 2.43 - 2.47 (Pb-OH₂) | mdpi.comacs.org |

| Pb(II) Benzoate (B1203000) Derivatives | Crystallography | 6-7 | 2.42 - 2.84 | mdpi.com |

| Pb(II) Maleate | Crystallography | 7 | Not specified | acs.org |

This table compiles data from related lead(II) compounds to illustrate typical bond lengths, as specific computational data for this compound is not available.

For a more precise determination of the electronic structure, ab initio methods, which are based on first principles without empirical parameters, are employed. aps.org Methods like Hartree-Fock (HF) and post-Hartree-Fock methods such as Møller-Plesset perturbation theory (MP2) provide a higher level of theory. mdpi.com These methods are computationally more demanding but can offer more accurate descriptions of electron correlation.

Studies on hydrated lead(II) ions using HF and MP2 levels of theory have been performed to calculate energies, structures, and vibrational frequencies. mdpi.com Such calculations confirm that lead(II) complexes often deviate from ideal symmetries due to the influence of the 6s² subshell. mdpi.com For this compound, high-level ab initio calculations would be instrumental in accurately quantifying the interaction energy between the lead ion and the maleate ligand and in refining the understanding of the electronic structure, particularly the role of the lone pair, beyond the approximations inherent in DFT.

Natural Population Analysis (NPA) and Natural Bonding Orbital (NBO) analysis are powerful tools for translating the complex wavefunctions from DFT or ab initio calculations into intuitive chemical concepts like atomic charges, bond types, and orbital hybridization. mdpi.comwikipedia.orguni-muenchen.de

NBO analysis on various lead(II) complexes reveals that the bonding is primarily governed by the interaction of the lead 6s² electrons and the accepting 6p orbitals. mdpi.comnih.gov The involvement of d orbitals is typically found to be negligible. mdpi.com The analysis shows that the "lone pair" is not a simple hybrid orbital but results from the polarization of the 6s electronic pair by the 6p orbitals, with the p-character being relatively weak. mdpi.com

For this compound, an NBO analysis would quantify the charge transfer from the oxygen atoms of the maleate's carboxylate groups to the Pb²⁺ ion. It would also describe the nature of the Pb-O bonds, determining their covalent and ionic character. The analysis can identify key donor-acceptor interactions, such as the delocalization of electron density from the lone pairs of the maleate's oxygen atoms into the antibonding orbitals associated with the lead center. uni-muenchen.de This provides a quantitative measure of the hyperconjugative interactions that contribute to the stability of the complex.

Table 2: Illustrative NBO Analysis Results for a Generic Pb(II)-Ligand System

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Description |

|---|---|---|---|

| LP (O) | LP* (Pb) | High | Charge transfer from Ligand Oxygen lone pair to Lead anti-bonding orbital. |

This table illustrates the type of data obtained from an NBO analysis, showing the stabilization energy E(2) associated with donor-acceptor interactions. Specific values for this compound are not available.

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulations extend the investigation from single molecules to larger systems, providing insights into bulk properties, crystal structures, and behavior over time.

While the crystal structure of this compound has been determined experimentally to be a lamellar, three-dimensional network, computational methods for crystal structure prediction (CSP) are valuable for exploring potential polymorphs and understanding the forces that govern the observed structure. acs.org

CSP algorithms, often based on evolutionary algorithms or simulated annealing, can be used to generate and rank plausible crystal structures based on their lattice energies. aps.org These methods typically use force fields for initial exploration, followed by more accurate energy calculations using DFT. For this compound, such predictions would need to accurately model the coordination of the Pb²⁺ ion, including the hemidirected geometry, and the various coordination modes of the carboxylate groups. researchgate.net The known crystal structure serves as a benchmark to validate the accuracy of the computational protocol. acs.org

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of systems, such as the interaction of this compound with surfaces or its behavior in a solvent. Ab initio MD, where forces are calculated on-the-fly using quantum mechanics, can provide a highly accurate picture of interactions, including bond-making and breaking. nih.gov

Simulations can model the adsorption of this compound onto a substrate, providing details about the preferred binding sites and adsorption energies. frontiersin.org For instance, DFT and MD simulations have been used to understand the adsorption of lead ions on hydroxyapatite, revealing strong interactions with surface oxygen atoms. frontiersin.org A similar approach for this compound could elucidate its interaction with various materials. Furthermore, MD simulations of lead(II) carboxylate systems in aqueous solution can shed light on dissolution processes, ion pairing, and the structure of the solvation shell around the complex, which are crucial for understanding its environmental fate and reactivity. nih.govmdpi.com

Computational Prediction of Spectroscopic Signatures

Computational quantum chemistry methods are instrumental in predicting and interpreting the spectroscopic signatures of molecules like this compound. Techniques such as Density Functional Theory (DFT) and ab initio methods can calculate the electronic and vibrational properties of the compound, which directly correlate with experimental spectra like Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govunibo.it

The prediction of vibrational spectra (IR and Raman) involves calculating the second derivatives of the energy with respect to the atomic coordinates to determine the frequencies and intensities of the vibrational modes. For this compound, these calculations would reveal characteristic frequencies for the C=C bond, the carboxylate (COO⁻) stretches, and the lead-oxygen (Pb-O) coordination bonds. Comparing these predicted spectra with experimental data, such as that obtained for solid lead maleate, helps validate the computed geometry and provides a detailed assignment of the observed spectral bands. nih.gov

NMR chemical shifts can also be predicted computationally. This involves calculating the magnetic shielding tensors for the relevant nuclei (e.g., ¹H, ¹³C, ²⁰⁷Pb). These calculations are highly sensitive to the electronic environment around the nucleus, making them an excellent probe for the coordination geometry and the nature of the chemical bonding in the this compound complex. For instance, computations can help understand the influence of the stereochemically active 6s² lone pair on the lead atom on the ²⁰⁷Pb chemical shift. nih.govnih.gov

The following table illustrates the type of data that can be obtained from DFT calculations for the prediction of vibrational frequencies of the maleate anion coordinated to lead(II), compared to experimental values.

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Example) | Experimental Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| ν(C=C) | 1645 | 1650 | Maleate C=C stretch |

| νₐₛ(COO⁻) | 1570 | 1575 | Asymmetric carboxylate stretch |

| νₛ(COO⁻) | 1420 | 1428 | Symmetric carboxylate stretch |

| ν(Pb-O) | 450 | 460 | Lead-Oxygen stretch |

Theoretical Modeling of Lead(II) Speciation and Solubility Equilibria (non-toxicological context)

Theoretical modeling is essential for predicting the speciation of lead(II) and the solubility of this compound in aqueous solutions under various conditions such as pH, ionic strength, and temperature. Such models are crucial in fields like geochemistry and materials science for understanding the fate and transport of lead in specific chemical systems. mdpi.com

The modeling approach typically involves defining a set of chemical reactions that describe all relevant equilibria in the system. nih.govnih.gov For the lead(II)-maleate system, this would include:

The dissolution of solid this compound (PbC₄H₂O₄).

The acid-base equilibria of maleic acid (H₂C₄H₂O₄).

The hydrolysis of the Pb²⁺ ion to form various lead-hydroxy complexes (e.g., Pb(OH)⁺, Pb(OH)₂).

The complexation of Pb²⁺ with the maleate anions (HC₄H₂O₄⁻ and C₄H₂O₄²⁻).

The stability constants for these complexes are critical parameters in the model. While some may be determined experimentally, quantum chemical calculations can be employed to estimate the Gibbs free energies of complexation, providing a theoretical basis for these constants. mdpi.comresearchgate.net

Geochemical modeling software, such as PHREEQC, can be used to solve the system of equilibrium equations and predict the concentration of each aqueous species and the solubility of the solid phase. mdpi.com The underlying thermodynamic database often relies on models like the Pitzer equations to account for the effects of ionic strength in concentrated solutions. osti.gov

The results of such modeling can be visualized in speciation diagrams, which show the relative abundance of different lead-containing species as a function of pH. A solubility curve, plotting the total dissolved lead concentration versus pH, can also be generated, which would typically show a minimum solubility at a specific pH value, increasing in both acidic and alkaline conditions due to the formation of Pb²⁺ and lead-hydroxy complexes, respectively. nih.govresearchgate.net

The following interactive table presents a hypothetical set of equilibrium reactions and their associated constants that would form the basis of a speciation and solubility model for this compound.

| Equilibrium Reaction | Equilibrium Constant (log K) (Illustrative) | Reaction Type |

|---|---|---|

| PbC₄H₂O₄(s) ⇌ Pb²⁺ + C₄H₂O₄²⁻ | -6.5 | Solubility |

| H₂C₄H₂O₄ ⇌ H⁺ + HC₄H₂O₄⁻ | -1.92 | Acid Dissociation (pKa1) |

| HC₄H₂O₄⁻ ⇌ H⁺ + C₄H₂O₄²⁻ | -6.23 | Acid Dissociation (pKa2) |

| Pb²⁺ + H₂O ⇌ Pb(OH)⁺ + H⁺ | -7.7 | Hydrolysis |

| Pb²⁺ + C₄H₂O₄²⁻ ⇌ Pb(C₄H₂O₄) | 4.2 | Complexation |

| Pb²⁺ + HC₄H₂O₄⁻ ⇌ Pb(HC₄H₂O₄)⁺ | 2.5 | Complexation |

Coordination Chemistry and Complexation Behavior of Lead Ii Maleate

Lead(II) Maleate (B1232345) as a Ligand in Heterometallic Complexes

While the direct synthesis and structural characterization of heterometallic complexes featuring a lead(II) maleate unit acting as a bridging ligand to a different metal center are not extensively documented in current literature, the potential for such structures is significant. The formation of heterometallic assemblies often relies on the "complex as ligand" strategy, where a stable mononuclear or dinuclear complex acts as a building block. nih.gov The maleate ligand, with its two carboxylate groups, is an effective bridging ligand, capable of linking multiple metal centers.

The synthesis of heterometallic complexes typically involves combining two different metal ions in a single molecular entity, often connected through bridging donor atoms like oxygen, nitrogen, or sulfur. researchgate.net Such compounds can exhibit unusual magnetic, spectral, and catalytic properties. researchgate.net In the context of lead(II), heterometallic complexes have been formed where lead is bridged to other metals, such as copper or palladium, through the oxygen atoms of various ligands. semanticscholar.org For instance, dinuclear heterometallic complexes of the type [Ln(hfac)₃Cu(acac)₂] have been synthesized where the two metal centers are bridged by oxygen atoms from the acetylacetonato ligands. unipd.it

Given that the maleate anion can act as a bridging ligand, it is plausible to design heterometallic systems where it connects a lead(II) ion to another transition metal. This could potentially be achieved by reacting a stable this compound complex with a suitable metal salt under controlled conditions, allowing the maleate ligand to bridge the two distinct metal centers.

Formation and Characterization of Mixed-Ligand this compound Complexes

Mixed-ligand complexes involve a central metal ion coordinated to two or more different types of ligands. This approach is a powerful strategy for fine-tuning the structural and functional properties of metal complexes. In the case of lead(II), mixed-ligand complexes are common, often incorporating a carboxylate ligand along with a neutral N-donor ligand, such as 1,10-phenanthroline (B135089) (phen) or 2,2'-bipyridine (B1663995) (bpy).

Hydrothermal reactions involving Pb(II), dicarboxylic acids, and 1,10-phenanthroline have been shown to produce novel mixed-ligand solid-state compounds. acs.org For example, a reaction system of Pb(II)-phenanthroline with maleic acid can lead to metal-assisted ligand transformations, where maleate isomerizes to fumarate (B1241708), which is then incorporated into the final crystal lattice. acs.org This highlights the complex chemical reactivity that can occur in these systems. A specific crystalline product obtained from such a system is the mixed-ligand complex [Pb₂(C₁₂H₈N₂)₄(CO₃)(C₄H₂O₄)]n·6nH₂O, which contains lead(II), phenanthroline, a carbonate anion (formed from atmospheric CO₂ fixation), and a fumarate anion derived from maleate. acs.org

The general synthesis of a mixed-ligand this compound complex would typically involve the reaction of a lead(II) salt (e.g., lead(II) nitrate (B79036) or lead(II) acetate) with maleic acid and a secondary ligand, such as a heterocyclic amine, in a suitable solvent like ethanol (B145695) or a water-ethanol mixture. researchgate.net

The characterization of these complexes employs a range of analytical techniques:

Fourier-Transform Infrared (FT-IR) Spectroscopy is used to identify the coordination mode of the maleate and other ligands by observing the shifts in their characteristic vibrational frequencies upon binding to the lead(II) ion.

Elemental Analysis confirms the empirical formula of the synthesized complex. acs.orgresearchgate.net

Thermogravimetric Analysis (TGA) is used to study the thermal stability of the complexes and to identify the presence of coordinated or lattice solvent molecules. researchgate.net

Supramolecular Architectures Involving Maleate-Bridged Lead(II) Centers

The ability of the maleate ligand to bridge metal centers is fundamental to the formation of supramolecular architectures. These extended networks are built up from molecular components linked by non-covalent interactions. In the case of this compound, the maleate anion acts as a linker, connecting Pb(II) ions into polymeric chains or layers.

Research has shown that this compound can form a two-dimensional (2D) polymeric crystal structure. In this structure, the maleate ligands bridge the lead(II) centers, creating an extended network. Such architectures are often stabilized by further intermolecular forces.

Coordination polymers (CPs) and metal-organic frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. nih.gov The flexible coordination geometry of the Pb(II) ion, combined with the bridging capability of ligands like maleate, makes it a suitable candidate for constructing such frameworks.

A 2D coordination polymer of this compound has been successfully synthesized using a gel diffusion method. This technique allows for the slow growth of high-quality single crystals. The resulting lead maleate complex has the chemical formula PbC₂H₂(CO₂)₂. The synthesis of lead-based CPs can also be achieved through other methods, such as hydrothermal or sonochemical routes, which are widely used for generating diverse structural topologies. acs.orgnih.gov For instance, hydrothermal reactions of Pb(II) with dicarboxylic acids and phenanthroline at varying pH levels have yielded 1D, 2D, and 3D coordination polymers. acs.org These reactions can sometimes involve in situ ligand transformations, demonstrating the complexity and adaptability of these synthetic systems. acs.org

The crystallographic details for a reported lead maleate coordination polymer are provided in the table below.

| Parameter | Value |

| Chemical Formula | PbC₂H₂(CO₂)₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

Table based on data from gel-grown lead maleate crystals.

The stability and dimensionality of supramolecular architectures are highly dependent on intermolecular interactions. In the 2D polymeric structure of this compound, intermolecular hydrogen bonding plays a crucial role in stabilizing the crystal lattice.

Beyond simple hydrogen bonds, the extended networks of lead(II) carboxylate complexes can be influenced by several other non-covalent forces:

Tetrel Bonding: This is a non-covalent interaction involving a Group 14 element (like lead) acting as a Lewis acid. The stereochemically active lone pair on the Pb(II) ion creates an electropositive region (a σ-hole) on the opposite side, which can interact with electron-rich atoms (like oxygen or nitrogen) of neighboring molecules. semanticscholar.org

Weak C-H···O/N Interactions: These weaker hydrogen bonds also contribute to the cohesion of the crystal packing.

The s² electron pair of the Pb(II) ion often influences the observed intermolecular interactions by creating a void in the coordination sphere, which allows for closer packing and facilitates these secondary bonding forces. nih.gov

Solvent Effects on Lead(II) Coordination Environment in Solution and Solid State

The solvent plays a critical role in the synthesis of coordination compounds, often influencing the final structure and dimensionality of the product. unipd.it This is particularly true for lead(II) complexes, where solvent molecules can directly coordinate to the metal center or mediate intermolecular interactions through hydrogen bonding.

In solution, the coordination environment of the Pb(II) ion is dictated by the donor properties of the solvent. Studies have investigated the coordination of lead(II) in various oxygen-donor solvents like water, dimethylsulfoxide (DMSO), and N,N-dimethylformamide (DMF). Depending on the solvent, Pb(II) can form either hemidirected complexes, where the ligands occupy only a part of the coordination sphere leaving a gap for the lone pair, or holodirected complexes, with a more symmetric, regular coordination geometry.

In the solid state, the inclusion of solvent molecules in the crystal lattice can drastically alter the final architecture. For example, the synthesis of a lead(II) benzoate (B1203000) complex in the absence of water might yield a 1D coordination polymer, whereas the inclusion of two water molecules in the coordination sphere can result in a discrete molecular structure. unipd.it Similarly, switching from methanol (B129727) to water as a solvent in the synthesis of a lead(II) piperonylate complex resulted in the formation of two different compounds: a mixed acetate-piperonylate complex in methanol versus a pure piperonylate complex in water. The presence of coordinated water or other solvent molecules can change a structure from a 1D to a 2D coordination polymer by providing additional hydrogen bonding pathways or by altering the coordination mode of the primary ligands. unipd.it Therefore, the choice of solvent is a key parameter for controlling the synthesis of a specific this compound structure, be it a hydrated monomer, a solvated chain, or an anhydrous extended framework.

Reactivity, Reaction Mechanisms, and Degradation Studies of Lead Ii Maleate

Mechanistic Studies of Chemical Transformations

The chemical behavior of lead(II) maleate (B1232345) is dictated by the individual properties of the lead(II) cation and the maleate dianion, as well as their interaction within the complex.

The dissolution of lead(II) maleate, a salt of a divalent metal ion and a dicarboxylic acid, is heavily influenced by pH. The mechanisms involve protonation or complexation reactions that shift the solubility equilibrium.

Pb(C₄H₂O₄) (s) + 2H⁺ (aq) ⇌ Pb²⁺ (aq) + C₄H₄O₄ (aq)

The efficiency of dissolution can be influenced by the type of acid used. For instance, sulfuric acid might lead to the precipitation of highly insoluble lead(II) sulfate (B86663), passivating the surface and hindering further reaction webelements.compilgaardelements.com. The dissolution of mineral complexes is often enhanced when ligands in the solution bind with the free metal ions, reducing their concentration at the mineral surface and promoting further dissolution to restore equilibrium acs.org.

Reaction with Bases : In basic solutions, the dissolution mechanism shifts. Lead(II) is an amphoteric species that dissolves in alkaline solutions by forming hydroxo complexes. webelements.compilgaardelements.com The lead(II) ion acts as a Lewis acid, accepting electron pairs from hydroxide (B78521) ions (OH⁻) rsc.org. This leads to the formation of soluble plumbite species, such as the trihydroxoplumbate(II) ion, [Pb(OH)₃]⁻ pilgaardelements.com. The reaction can be described as:

Pb(C₄H₂O₄) (s) + 3OH⁻ (aq) ⇌ [Pb(OH)₃]⁻ (aq) + C₄H₂O₄²⁻ (aq)

For sparingly soluble compounds, the rate-limiting step can be the reaction at the particle surface rather than diffusion into the bulk solution nih.gov. Therefore, the formation of these surface hydroxo complexes is critical for weakening the crystal lattice and facilitating the release of ions into the solution.

Redox reactions can target either the metallic center or the organic ligand, leading to different transformation products. In this compound, both the Pb²⁺ ion and the maleate ligand are susceptible to redox processes.

Lead(II) Center : The lead ion in this compound exists in the +2 oxidation state nih.gov. It can be oxidized to the less stable lead(IV) state or reduced to metallic lead(0).

Oxidation : Lead(IV) is a potent oxidizing agent, indicating that the oxidation of Pb(II) to Pb(IV) is possible, though it requires a strong oxidizing environment pilgaardelements.com. Coordination complexes involving lead(IV) have been synthesized, demonstrating its accessibility rsc.org.

Reduction : The reduction of Pb(II) to elemental lead is a more common process. For example, lead(II) oxide can be reduced to metallic lead by heating with a reducing agent like carbon monoxide wikipedia.org. Similar reduction of the Pb²⁺ ion in this compound could be achieved under appropriate reducing conditions.

Maleate Ligand : The carbon-carbon double bond in the maleate ligand makes it susceptible to both oxidation and reduction.

Reduction : The maleate anion can be reduced to the corresponding saturated succinate (B1194679) anion. This transformation is a key step in various biochemical pathways, highlighting its feasibility. The standard reduction potential for the fumarate (B1241708)/succinate half-reaction (fumarate is the trans-isomer of maleate) is +0.031 V, indicating it is a relatively good electron acceptor wyzant.com. Studies on redox reactions of metal complexes have shown that maleate is more easily reduced by Cr²⁺ than other similar ligands, suggesting active participation of the ligand in the electron transfer process cdnsciencepub.com.

Oxidation : The maleate ligand can be oxidized, ultimately leading to mineralization (decomposition to CO₂ and H₂O) under strong oxidizing conditions. Advanced oxidation processes that generate highly reactive hydroxyl radicals (•OH) can effectively degrade maleic acid nih.govresearchgate.net.

The following table summarizes the standard reduction potentials for half-reactions relevant to the maleate ligand and its isomers.

| Oxidized Species | Reduced Species | Standard Reduction Potential (Eº') (V) |

| Oxaloacetate + 2H⁺ + 2e⁻ | Malate | -0.166 wyzant.com |

| Fumarate + 2H⁺ + 2e⁻ | Succinate | +0.031 wyzant.com |

| Pyruvate + CO₂ + 2H⁺ + 2e⁻ | Malate | -0.330 uhcl.edu |

Thermal Decomposition Pathways and Product Formation

When subjected to heat, this compound undergoes thermal degradation. While specific studies detailing its complete decomposition pathway are limited, the process can be inferred from the thermal behavior of analogous lead carboxylates and other metal maleates. The decomposition is expected to proceed in stages, yielding a solid residue and a mixture of gaseous products.

The primary solid product from the thermal decomposition of lead carboxylates is typically lead(II) oxide (PbO) rsc.orgquora.com. The decomposition of the maleate anion is more complex. Studies on the thermal degradation of other metal carboxylates and maleate-containing polymers suggest that the initial steps involve the scission of carbon-oxygen bonds and decarboxylation rsc.orgresearchgate.net.

The expected decomposition reaction likely involves the formation of lead(II) oxide and the release of volatile organic compounds as the maleate structure breaks down.

Table of Potential Thermal Decomposition Products

| Product Type | Specific Product(s) | State | Supporting Evidence |

|---|---|---|---|

| Solid Residue | Lead(II) oxide (PbO) | Solid | Analogous to decomposition of lead(II) nitrate (B79036) and lead(II) decanoate (B1226879) rsc.orgquora.com. |

| Gaseous Products | Carbon dioxide (CO₂) | Gas | Common product from decarboxylation of carboxylates rsc.orgresearchgate.net. |

| Carbon monoxide (CO) | Gas | Observed in decomposition of lead(II) decanoate rsc.org. | |

| Alkanes and Alkenes | Gas | Lower hydrocarbons are common fragmentation products of larger organic molecules at high temperatures rsc.org. |

The decomposition of lead halide perovskites, for comparison, yields lead(II) halides (e.g., PbI₂) and various volatile organic species derived from the organic cation diva-portal.org. This supports the general mechanism of decomposition into a stable lead salt (in this case, an oxide) and volatile organic fragments.

Photochemical and Radiolytic Degradation Pathways

Exposure to high-energy radiation, such as ultraviolet light or gamma rays, can induce degradation of this compound through distinct mechanisms.

Photochemical Degradation : This process involves the absorption of photons (light) which can trigger chemical reactions chalmers.se. For the maleate component, a known photochemical reaction is cis-trans isomerization to its more stable isomer, fumarate. This can be initiated by a radical chain reaction mechanism researchgate.net. Furthermore, in the presence of a photosensitizer and oxygen, reactive oxygen species (ROS) can be generated, which then attack and degrade the organic molecule nih.gov. While direct photolysis of the Pb-O bond is possible, the degradation of the maleate ligand is a more likely pathway.

Radiolytic Degradation : Radiolysis uses ionizing radiation to break chemical bonds wikipedia.org. In aqueous solutions, the primary effect of radiation is the radiolysis of water, which produces highly reactive species including the hydroxyl radical (•OH), hydrated electron (e⁻aq), and hydrogen atom (H•) nih.gov. These species are responsible for the subsequent degradation of solutes.

The hydroxyl radical is a powerful, non-selective oxidizing agent that readily attacks the maleate anion. Studies on the radiolytic degradation of maleic acid confirm that •OH-induced oxidation is a major degradation pathway, leading to the formation of smaller carboxylic acids and eventual mineralization researchgate.net.

Organolead compounds have been shown to be efficiently degraded by electron beam irradiation, with the likely product being the inorganic Pb²⁺ ion nih.gov.

Interestingly, maleate has been identified as a transient product during the radiolytic degradation of other organic pollutants, such as 2,4-dichlorophenol, indicating its role as an intermediate in complex degradation chains researchgate.net.

Environmental Degradation Mechanisms of the Maleate Anion (General context)

The environmental fate of this compound will be governed by the degradation of the maleate anion, as the lead ion will persist as various inorganic species. The maleate anion is generally considered to be biodegradable.

Biodegradation : Maleic acid is readily biodegraded in soil and water under aerobic conditions epa.govwikipedia.org. Various microorganisms can utilize it as a carbon source. For example, polymers containing maleic anhydride (B1165640) groups show enhanced biodegradation, with bacteria such as Pseudomonas aeruginosa being capable of breaking them down acs.org.

Atmospheric Degradation : If released into the atmosphere, maleic acid is expected to degrade primarily through reactions with photochemically produced hydroxyl radicals epa.gov. The estimated atmospheric half-life for this process is approximately 1.2 to 1.3 days, indicating a relatively rapid removal from the air epa.gov.

Abiotic Degradation : In aquatic environments, maleate can be degraded through advanced oxidation processes. For instance, in the presence of Fe(II) and peroxymonosulfate, maleic acid is degraded by sulfate radicals (SO₄•⁻) nih.gov. However, the presence of other ions, such as chloride, can alter the degradation pathway and lead to the formation of chlorinated organic byproducts nih.gov.

Environmental Chemistry and Remediation Applications Involving Lead Ii Maleate

Lead(II) Speciation and Mobility in Environmental Compartments (e.g., soils, sediments, water)

The speciation of lead(II) ions is a critical factor governing their mobility and bioavailability in the environment. In aqueous systems, the solubility of lead compounds is generally low. ontosight.ai The chemical form of lead can be influenced by various environmental factors, particularly pH. mdpi.comresearchtrend.net

In soil and sediment, lead can exist in several geochemical phases, including exchangeable, bound to carbonates, bound to iron and manganese oxides, bound to organic matter, and in the residual fraction. mdpi.com The mobility of lead is significantly affected by the soil's physicochemical properties. For instance, in acidic conditions (lower pH), the solubility and mobility of lead tend to increase. mdpi.comresearchtrend.net Conversely, in more alkaline (higher pH) conditions, lead becomes less mobile. earthrepair.ca

Organic matter in soil plays a complex role. While it can bind lead, potentially decreasing its mobility, the formation of soluble organo-lead complexes can sometimes increase lead's solubility, particularly at higher pH levels. researchtrend.net The interaction between lead(II) ions and organic matter, such as humic and fulvic acids, can lead to the formation of these complexes, influencing its transport in the environment. mdpi.com The speciation of lead(II) in soil solution is therefore a result of a dynamic equilibrium between its various solid and dissolved forms. researchgate.net

The presence of other ions can also affect lead mobility. For example, the formation of complex ions like [PbCl₄]²⁻ in the presence of excess chloride ions can increase the solubility of otherwise sparingly soluble lead(II) chloride. libretexts.org

Adsorption and Sequestration of Lead(II) Using Maleate-Functionalized Materials

The process of adsorption is a key strategy for the removal of heavy metals like lead from contaminated water. This involves the use of adsorbent materials that can bind lead ions to their surface.

Development of Adsorbent Materials and Efficiency Studies

Recent research has focused on developing novel and cost-effective adsorbent materials for lead removal. d-nb.infofrontiersin.org Among these, materials functionalized with specific chemical groups that have a high affinity for lead have shown promise. Maleate-functionalized materials are of particular interest. For instance, maleate (B1232345) ferroxane nanoparticles have demonstrated high efficiency in removing lead from aqueous solutions. nih.gov

One study synthesized a maleate/polyacrylonitrile (B21495) (PAN) nanocomposite by immersing electrospun PAN nanofibers in a maleate solution. This material proved to be an effective adsorbent for lead, with a high adsorption capacity. researchgate.net The efficiency of these adsorbents is often evaluated under various conditions, including pH, contact time, and initial lead concentration, to determine the optimal parameters for removal. researchgate.netresearchgate.net For example, the removal of lead by maleate ferroxane was found to be most effective at a pH of 6. nih.gov

The development of such materials is part of a broader effort to find sustainable and efficient solutions for water remediation. frontiersin.org Agricultural waste and other low-cost materials are also being explored as precursors for adsorbents. d-nb.infomdpi.com

Adsorption Kinetics and Isotherm Modeling

To understand the mechanism and efficiency of lead adsorption onto maleate-functionalized materials, researchers employ kinetic and isotherm models.

Adsorption Kinetics: Kinetic studies describe the rate of adsorption and provide insights into the controlling mechanisms. researchgate.net The pseudo-second-order model is frequently found to best describe the adsorption of lead(II) onto various adsorbents, including maleate-functionalized ones. nih.govscirp.orgpolimi.itmdpi.comdergipark.org.tr This suggests that the rate-limiting step may be chemisorption, involving the sharing or exchange of electrons between the adsorbent and lead ions. dergipark.org.tr

Adsorption Isotherms: Adsorption isotherms describe how adsorbates distribute between the liquid and solid phase at equilibrium. researchgate.net The Langmuir and Freundlich models are commonly used to analyze this equilibrium. The Langmuir model assumes monolayer adsorption onto a homogeneous surface, while the Freundlich model is applicable to heterogeneous surfaces. researchgate.netsapub.org

For the adsorption of lead onto maleate/PAN nanocomposite, the process was found to follow the Langmuir isotherm model, indicating a monolayer adsorption process. researchgate.net In contrast, the adsorption of lead onto maleate ferroxane was better described by the Freundlich isotherm. nih.gov The choice of the best-fitting model depends on the specific adsorbent and the experimental conditions.

| Adsorbent | Kinetic Model | Isotherm Model | Maximum Adsorption Capacity (mg/g) | Optimal pH | Reference |

|---|---|---|---|---|---|

| Maleate/PAN nanocomposite | Pseudo-second-order | Langmuir | 349.15 | 6 | researchgate.net |

| Maleate ferroxane nanoparticles | Pseudo-second-order | Freundlich | Not specified | Not specified | nih.gov |

| Dobera leaves | Pseudo-second-order | Langmuir | Not specified | 5 | scirp.org |

| Scenedesmus sp. | Pseudo-second-order | Langmuir | 102 | 6 | mdpi.com |

Role of Maleate in Biogeochemical Cycling of Organic Carbon

The biogeochemical cycling of carbon is a fundamental process in ecosystems, involving the transformation and movement of carbon between the atmosphere, oceans, land, and living organisms. frontiersin.orgnih.gov Organic carbon, a key component of this cycle, can exist in dissolved and particulate forms. copernicus.org

In soil, organic acids can influence the solubilization and mobility of minerals and other elements. nih.gov While specific studies focusing solely on the role of lead(II) maleate in the broader biogeochemical carbon cycle are limited, the behavior of maleate as an organic anion provides insights into its potential interactions within these complex systems. The microbial decomposition of organic matter is a key driver of these cycles, and compounds like maleate would be subject to such biological transformations. nih.gov

Advanced Analytical Methodologies for Detection and Quantification of Lead Ii Maleate

Spectrophotometric Assay Development

Spectrophotometric methods are widely used for the determination of lead ions due to their simplicity, cost-effectiveness, and rapidity. ekb.eg These methods are often based on the formation of a colored complex between lead(II) and a specific chromogenic reagent. jocpr.comscholarsresearchlibrary.com

Sorption-based spectrophotometric methods have emerged as a highly sensitive and selective approach for environmental monitoring of lead(II). igminresearch.comigminresearch.com This technique involves the immobilization of a chromogenic organic reagent onto a solid support material. igminresearch.comigminresearch.comigminresearch.jp When a sample containing lead(II) ions passes through this support, the lead ions are selectively adsorbed and form a colored complex directly on the solid matrix. igminresearch.comigminresearch.com This preconcentration step significantly enhances the sensitivity of the method, allowing for the detection of trace amounts of lead. igminresearch.comigminresearch.com

One notable example involves the use of Amido Black (AB), a diazo dye, immobilized on a hexamethylenediamine-modified polyacrylonitrile (B21495) fibrous support. igminresearch.comresearchgate.net The complexation of lead(II) with the immobilized Amido Black results in a significant color change (bathochromic shift), which can be measured spectrophotometrically at a specific wavelength (e.g., 490 nm) for quantification. igminresearch.comresearchgate.net This approach offers several advantages, including a simplified procedure by eliminating the need for an elution step, which in turn enhances throughput. igminresearch.comigminresearch.jp It has been shown to improve the limit of detection by as much as tenfold compared to conventional solution-based methods. igminresearch.comigminresearch.jp

The selection of the solid support and the chromogenic reagent is critical for the performance of the method. Various materials, such as polyacrylonitrile fibers modified with different functional groups, have been evaluated to optimize the immobilization and complexation of the reagent. igminresearch.comigminresearch.com The inherent selectivity of the immobilized reagent allows for lead analysis even in the presence of other metal ions. igminresearch.com

The accuracy and reliability of spectrophotometric methods for lead(II) determination heavily depend on the optimization of several key parameters. These include pH, the concentration of the chromogenic reagent, reaction time, and temperature. jocpr.comigminresearch.com For instance, the formation of the lead(II)-5-Bromo-2-hydroxy-3-methoxy benzaldehyde-p-hydroxybenzoic hydrazone complex is optimal within a pH range of 7.0-9.0. jocpr.com Similarly, the complexation of lead(II) with immobilized Amido Black is most effective at a pH between 6 and 7. igminresearch.comresearchgate.net

Interference from other ions present in the sample matrix is a significant challenge in spectrophotometric analysis. drawellanalytical.com Common interfering metal ions for lead determination include iron, aluminum, and bismuth. igminresearch.jp To mitigate these interferences, masking agents can be introduced to the sample solution. igminresearch.jp Citric acid, for example, has been successfully used to minimize the interference from ions such as Cd(II), Mn(II), Ni(II), Co(II), Zn(II), and Mg(II) in the sorption-based spectrophotometric assay using immobilized Amido Black. igminresearch.comresearchgate.net In other methods, prior extraction steps may be necessary to remove interfering ions like Ca(II) and Ba(II). bohrium.com

The table below summarizes the optimized parameters for a sorption-based spectrophotometric method for lead(II) determination.

| Parameter | Optimal Condition |

| Chromogenic Reagent | Amido Black (AB) |

| Solid Support | Hexamethylenediamine-modified polyacrylonitrile fiber (PPD-1) |

| pH for Complexation | 6-7 |

| AB Concentration on Support | 8.2·10⁻⁵ M |

| Wavelength of Measurement (λMeR) | 490 nm |

| Linear Range for Pb(II) | 5 - 50 µg/ml |

| Limit of Detection (LOD) | 0.141 µg/ml |

| Limit of Quantification (LOQ) | 0.47 µg/ml |

| Relative Standard Deviation (RSD) | ≤ 2.9% |

| Data derived from a study on a novel sorption-spectrophotometric method for lead(II) determination. igminresearch.comresearchgate.net |

Chromatographic Techniques for Separation and Quantification (e.g., HPLC, GC)

Chromatographic techniques are powerful tools for the separation and quantification of various chemical species, including organolead compounds. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are particularly significant in this field. mdpi.comnih.gov

HPLC is a versatile and widely used technique in pharmaceutical analysis due to its high resolution and applicability to a broad range of compounds, including those with varying polarity and molecular weight. nih.gov Reversed-phase HPLC (RP-HPLC) is a common mode used for the separation of organolead compounds. tandfonline.com This technique offers mild eluting conditions, which is advantageous for relatively unstable compounds. tandfonline.com The separation of inorganic lead (Pb²⁺) and various organolead species can be achieved using RP-HPLC. tandfonline.comtandfonline.com Detection is often accomplished by coupling the HPLC system with a sensitive detector, such as a chemical reaction detector where the separated lead species are complexed with a reagent like 4-(2-pyridylazo)resorcinol (B72590) to form a colored complex that can be detected spectrophotometrically. tandfonline.comtandfonline.com Coupling HPLC with inductively coupled plasma-mass spectrometry (HPLC-ICP-MS) provides a highly sensitive and element-specific detection method for the speciation of organolead compounds. researchgate.netplymouth.ac.uk

Gas chromatography is another key technique, primarily used for the analysis of volatile and thermally stable compounds. pjoes.com For the analysis of non-volatile organolead compounds, a derivatization step is typically required to convert them into volatile forms suitable for GC analysis. researchgate.netpjoes.com This often involves ethylation or butylation of the ionic organolead species. researchgate.net GC coupled with detectors like atomic absorption spectrometry (GC-AAS) or microwave-induced plasma atomic emission spectrometry (GC-MIP-AED) has been a popular choice for the identification and quantification of specific alkyllead compounds. iupac.orgnih.gov More advanced systems, such as GC coupled with multi-collector inductively coupled plasma mass spectrometry (GC-MC-ICP-MS), allow for simultaneous speciation and isotope ratio analysis of organolead compounds, which can help in identifying their sources. thermofisher.com

The following table provides a comparative overview of HPLC and GC techniques for lead analysis.

| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |

| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a solid or liquid stationary phase. |

| Analytes | Suitable for a wide range of compounds, including non-volatile and thermally unstable ones. nih.gov | Primarily for volatile and thermally stable compounds or those that can be derivatized to become volatile. pjoes.com |

| Sample Preparation | Often requires extraction and preconcentration. researchgate.net | Typically requires derivatization for ionic organolead compounds. researchgate.net |

| Common Detectors | UV-Vis, Diode Array Detector (DAD), Fluorescence, Mass Spectrometry (MS), Inductively Coupled Plasma-Mass Spectrometry (ICP-MS). mdpi.comtandfonline.complymouth.ac.uk | Flame Ionization Detector (FID), Atomic Absorption Spectrometry (AAS), Microwave-Induced Plasma Atomic Emission Detection (MIP-AED), Mass Spectrometry (MS). nih.goviupac.orgnih.gov |

| Advantages | Versatile, high resolution, mild operating conditions. nih.govtandfonline.com | High separation efficiency, compatibility with various sensitive detectors. pjoes.com |

| This table provides a general comparison of HPLC and GC for the analysis of lead compounds. |

Electrochemical Methods for Lead(II) Detection in Environmental Matrices

Electrochemical methods offer a highly sensitive, rapid, and cost-effective alternative for the detection of lead(II) in various environmental samples. pineresearch.comresearchgate.netmdpi.com These techniques are based on measuring the electrical signals generated from the electrochemical reactions of lead ions. mdpi.com